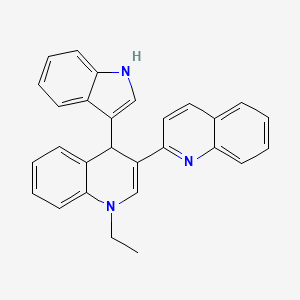
1'-ethyl-4'-(1H-indol-3-yl)-4'H-2,3'-biquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a unique structure combining an indole moiety with a biquinoline framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by its coupling with a quinoline precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid or halogens under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Applications De Recherche Scientifique
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, such as G-protein coupled receptors (GPCRs) and enzymes, modulating their activity. The quinoline framework can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
1-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: A closely related compound with similar structural features and chemical properties.
1-Methyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: Another derivative with a methyl group instead of an ethyl group, showing slight differences in reactivity and biological activity.
4’-(1H-Indol-3-yl)-4’H-2,3’-biquinoline: Lacks the ethyl group, resulting in different chemical and biological properties.
Uniqueness: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline stands out due to its unique combination of an indole moiety and a biquinoline framework. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H23N3 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
1-ethyl-4-(1H-indol-3-yl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C28H23N3/c1-2-31-18-23(26-16-15-19-9-3-6-12-24(19)30-26)28(21-11-5-8-14-27(21)31)22-17-29-25-13-7-4-10-20(22)25/h3-18,28-29H,2H2,1H3 |
Clé InChI |
KLKAYHZLTWSZEV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12495201.png)
![2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B12495207.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12495220.png)
![2-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495225.png)
![2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495229.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12495232.png)
![(4Z)-5-methyl-2-phenyl-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495237.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12495240.png)

![4-N,13-N-bis[(3-fluorophenyl)methyl]-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12495247.png)
![N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12495248.png)
![methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495252.png)
![N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495256.png)
![10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12495258.png)
